Isolongifolene, 4,5,9,10-dehydro-
Description
Properties
Molecular Formula |
C15H20 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undeca-3,5,9-triene |
InChI |
InChI=1S/C15H20/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h5-9,11H,10H2,1-4H3 |
InChI Key |
MOLSSUUBCUMURN-UHFFFAOYSA-N |
SMILES |
CC1(C=CC=C2C13CC(C2(C)C)C=C3)C |
Canonical SMILES |
CC1(C=CC=C2C13CC(C2(C)C)C=C3)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties:
Research has demonstrated that isolongifolene possesses notable antimicrobial activity. It has been studied for its potential to inhibit specific bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, studies indicate that isolongifolene can effectively reduce inflammation and combat bacterial infections in biological systems .
Anticholinesterase Activity:
Isolongifolene has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In a study assessing its efficacy, the compound exhibited moderate AChE inhibition with an IC50 value of 54.35 μg/mL compared to the standard drug galantamine . This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Fragrance Industry
Scent Profile:
Due to its pleasant woody odor, isolongifolene is widely utilized in the fragrance industry. It serves as a key component in perfumes and scented products, contributing to the overall olfactory experience. The compound's unique scent profile makes it suitable for various applications, including personal care products and home fragrances.
Environmental Chemistry
Atmospheric Interactions:
Studies on the atmospheric chemistry of isolongifolene reveal its interactions with atmospheric radicals like the nitrate radical (NO3). These interactions are crucial for understanding its environmental impact and behavior under atmospheric conditions. Quantitative assessments indicate that isolongifolene has a relatively short atmospheric lifetime due to these reactions. Understanding these dynamics is essential for evaluating the ecological implications of its presence in the environment.
Insect Attractant
Role in Ecology:
Isolongifolene acts as an insect attractant and has been identified as a metabolite produced by certain plants. Its role in attracting pollinators or other insects can be significant for ecological studies and agricultural practices .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues
The isolongifolane family includes derivatives with varying degrees of dehydrogenation and functional group additions. Key analogues include:
Key Differences :
- 4,5,9,10-Dehydro-isolongifolene has two conjugated double bonds, enhancing its rigidity compared to monounsaturated derivatives like 9,10-dehydro-isolongifolene .
Physicochemical Properties
Discrepancies in reported molecular weights exist: While the formula C₁₅H₂₀ suggests 200.3 g/mol, some sources list 176.73 g/mol (CAS 156747-45-4) , possibly due to misannotation or isomerism. Critical thermodynamic data (e.g., Gibbs free energy, vapor pressure) remain understudied for this compound but are available for its tetrahydro counterpart (4,5,9,10-tetrahydro-isolongifolene) .
Functional Insights :
- Unlike β-bisabolol, 4,5,9,10-dehydro-isolongifolene lacks hydroxyl groups, limiting its solubility but enhancing volatility as a VOC .
- Its role in malaria parasite ecology contrasts with the plant-defense functions of cubenol and β-bisabolol .
Analytical Data and Occurrence
GC-MS Retention Indices and Abundance
Preparation Methods
Catalyst Synthesis and Activation
The sulfated zirconia catalyst is prepared via a sol-gel technique:
-
Hydrolysis and Sulfation : Zirconium alkoxide is hydrolyzed in acidic, basic, or neutral media, followed by sulfation with sulfuric acid.
-
Calcination : The sulfated precursor is calcined at 550°C for 4–8 hours to form nano-crystalline SZ with a high surface area (≥100 m²/g) and strong Brønsted acid sites.
-
Activation : Prior to the reaction, the catalyst is activated at 150°C to remove adsorbed water, enhancing its acidity.
Reaction Mechanism and Conditions
Longifolene undergoes acid-catalyzed isomerization via carbocation intermediates. The tricyclic carbon skeleton rearranges to form isolongifolene’s conjugated triene system. Key parameters include:
-
Temperature : 80–120°C (optimal at 100°C)
-
Catalyst Loading : 2–10 wt% relative to longifolene
Table 1: Performance of Sulfated Zirconia Catalysts in Longifolene Isomerization
| Catalyst Type | Conversion (%) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|
| Nano-crystalline SZ | 91 | 100 | 2 |
| Conventional H₂SO₄ | 75 | 85 | 6 |
This method eliminates hazardous liquid acids (e.g., H₂SO₄, BF₃·OEt₂) and enables catalyst regeneration through thermal treatment.
Biosynthetic and Extraction Pathways
Isolongifolene, 4,5,9,10-dehydro- has been identified as a secondary metabolite in Aspergillus species and aquatic plants like Potamogeton spp.. While synthetic routes dominate industrial production, biosynthetic studies offer insights into enzymatic dehydrogenation mechanisms.
Fungal Biosynthesis
In Aspergillus, cytochrome P450 enzymes catalyze the dehydrogenation of isolongifolene precursors, introducing conjugated double bonds. However, yields are low (<1 mg/L), limiting commercial viability.
Q & A
Q. What analytical methods are recommended for identifying 4,5,9,10-dehydro-isolongifolene in plant extracts?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying 4,5,9,10-dehydro-isolongifolene in plant matrices. Key diagnostic ions include m/z 204 (molecular ion, C₁₅H₂₄⁺) and m/z 203 ([M−1]⁺), with retention indices calibrated against sesquiterpene standards. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy should be employed, particularly ¹³C-NMR to resolve stereochemical ambiguities .
Q. What are the established protocols for synthesizing 4,5,9,10-dehydro-isolongifolene from natural precursors?
A two-step synthesis starting from isolongifolene involves:
- Isomerization : BF₃·(CH₃CH₂)₂O-catalyzed isomerization of heavy turpentine-derived isolongifolene at 80–100°C.
- Oxidation : Allylic oxidation using tert-butyl hydroperoxide (TBHP) with Cu catalysts in tert-butyl alcohol (TBA) solvent (3:1 molar ratio, 80°C, 12 hours). This method achieves >93% yield and 98.75% purity .
Q. How can researchers validate the purity of synthesized 4,5,9,10-dehydro-isolongifolene?
Use high-performance liquid chromatography (HPLC) with UV detection at 220 nm and a C18 column (acetonitrile/water mobile phase). Quantify impurities via peak integration and cross-validate with differential scanning calorimetry (DSC) to assess thermal stability. Purity thresholds should align with ICH guidelines for pharmaceutical intermediates .
Advanced Research Questions
Q. How do humidity levels affect ion fragmentation patterns of 4,5,9,10-dehydro-isolongifolene in mass spectrometry?
Under variable relative humidity (RH), the molecular ion (m/z 204) decreases in intensity, while fragment ions like m/z 203 ([M−1]⁺) and m/z 236 ([M+32]⁺) dominate. This suggests humidity-dependent adduct formation (e.g., water or oxygen interactions). Researchers should calibrate instruments at controlled RH and include humidity as a variable in spectral interpretation .
Q. What mechanisms explain 4,5,9,10-dehydro-isolongifolene’s modulation of apoptotic pathways in cancer cells?
The compound suppresses apoptosis in neuronal models by inhibiting ROS-mediated activation of the PI3K/AKT/GSK-3β pathway. However, in cancer cells (e.g., bladder carcinoma), it induces apoptosis via proteasomal degradation of EZH2. Researchers must contextualize cell-type-specific responses by comparing transcriptomic profiles (RNA-seq) and protein turnover rates (cycloheximide chase assays) .
Q. How can 4,5,9,10-dehydro-isolongifolene serve as a biomarker in paleoenvironmental studies?
Elevated soil concentrations of 4,5,9,10-dehydro-isolongifolene correlate with tsunami deposits, as observed in post-2011 Tohoku-oki tsunami sediments. Researchers should pair GC-MS analysis with cesium-137 (¹³⁷Cs) dating to distinguish tsunami signatures from background plant decay. Sampling protocols must prioritize depth-resolved soil cores (0–5 cm) in coastal pine forests .
Q. How to resolve contradictions in bioactivity data across different cell lines?
Discrepancies often arise from variations in cell permeability, metabolic activity, or off-target effects. Standardize assays using:
- Dose-response curves : Compare IC₅₀ values in primary vs. immortalized cells.
- Metabolic inhibitors : Co-treatment with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolism-dependent effects.
- Transcriptomic profiling : Identify cell-specific receptor expression (e.g., TLR4 vs. EGFR) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
